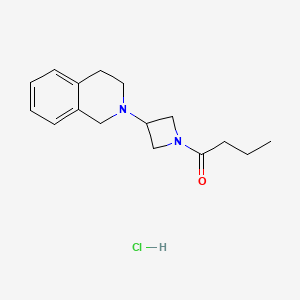
1-(3-(3,4-二氢异喹啉-2(1H)-基)氮杂丁酮-1-基)丁酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical compounds featuring dihydroisoquinoline and azetidine structures are significant in medicinal chemistry, given their potential biological activities. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to dihydroisoquinolines and azetidines typically involves multi-step chemical processes. For example, Xia et al. (2013) described the synthesis of a N-substituted regioisomer of besifloxacin from a difluoroquinoline derivative and an aminoazepane in acetonitrile, yielding the product in 37% yield, demonstrating a complex synthetic pathway that could be analogous to the compound of interest (Xia, Chen, & Yu, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using NMR, mass spectrometry, and elemental analysis, as shown in the synthesis and characterization of complex quinoline derivatives (Xia et al., 2013). These techniques provide detailed information on the molecular architecture and functional groups present in the compound.
Chemical Reactions and Properties
Chemical reactions involving dihydroisoquinoline derivatives often leverage their reactivity towards nucleophiles and electrophiles. For instance, compounds with a dihydroisoquinoline moiety can undergo nucleophilic addition reactions, as demonstrated by Muramatsu et al. (2013), where tetrahydroisoquinolines were arylated via a nucleophilic addition mechanism (Muramatsu, Nakano, & Li, 2013).
科学研究应用
化学合成和表征
- 合成和表征: 该化合物已在各种化学合成和表征中进行了探索。例如,相关二氢异喹啉化合物的合成涉及芳香胺与N-苯乙酰胺的缩合反应以及进一步的转化,表明通常与这类化合物相关的合成途径复杂(Chandrashekaraiah et al., 2014)。另一项研究涉及二氢异喹啉衍生物的合成,突显了这些化合物在化学合成中的多功能性和适应性(Ouchi et al., 2002)。
生物活性
- 抗菌和抗结核活性: 结构与1-(3-(3,4-二氢异喹啉-2(1H)-基)氮杂环丁酮盐酸盐相关的化合物已被评估其生物活性。研究表明,类似化合物表现出显著的抗菌和抗结核活性,强调了它们在治疗应用中的潜力(Chandrashekaraiah et al., 2014)。此外,对异喹啉衍生物的研究揭示了它们对人类呼吸道疾病的抗病毒活性,尽管它们并不像先前假设的那样抑制神经氨酸酶活性(Shinkai & Nishimura, 1972)。
催化应用
- 有机合成中的催化应用: 与所讨论的化合物密切相关的二氢异喹啉结构已被用于催化过程,用于合成各种有机化合物。这表明这类化合物在促进或改善化学反应中的实用性,表明它们在工业和制药应用中的潜力(Guggilapu et al., 2016)。
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQITVPUGILXISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)


![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)
![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)



![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)
![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)
